Melting Point Elevation and Solid-Form Handling
6-(4-Methylphenyl)-6-oxohexanoic acid exhibits a melting point of 147–148 °C, as reported from the synthesis procedure in Patent US05504244 . In contrast, the unsubstituted phenyl analog, 6-oxo-6-phenylhexanoic acid (CAS 4144-62-1), melts at 75–79 °C, as documented by multiple commercial suppliers . This approximately 70 °C elevation is attributed to the para-methyl substituent, which enhances crystal lattice stability through improved molecular packing. The intermediate chain-length analog 4-benzoylbutyric acid (C4 spacer, CAS 1501-05-9) melts at 125–128 °C, and the shorter-chain valeric acid analog 5-(4-methylphenyl)-5-oxovaleric acid (CAS 833-85-2) melts at 141–144 °C , demonstrating that both the methyl substituent and chain length contribute non-additively to thermal behavior.
| Evidence Dimension | Melting point (solid-state thermal stability) |
|---|---|
| Target Compound Data | 147–148 °C |
| Comparator Or Baseline | 6-Oxo-6-phenylhexanoic acid: 75–79 °C; 4-Benzoylbutyric acid: 125–128 °C; 5-(4-Methylphenyl)-5-oxovaleric acid: 141–144 °C |
| Quantified Difference | Δ = +68 to +72 °C vs. unsubstituted phenyl; Δ = +19 to +23 °C vs. 4-benzoylbutyric acid; Δ = +3 to +7 °C vs. C5 valeric acid analog |
| Conditions | Capillary melting point determination; open-capillary method; reported across multiple suppliers (AKSci, TCI, Fisher Scientific, BenchChem) |
Why This Matters
A 70 °C higher melting point means that this compound remains crystalline under conditions where the unsubstituted analog may soften or melt, which is critical for solid-phase synthesis, formulation stability, and purification by recrystallization.
